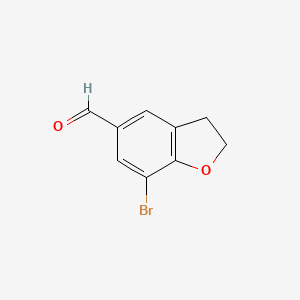
7-Bromo-2,3-dihydro-1-benzofuran-5-carbaldéhyde
Vue d'ensemble
Description
7-Bromo-2,3-dihydro-1-benzofuran-5-carbaldehyde is a chemical compound with the molecular formula C9H7BrO2 . It has a molecular weight of 227.06 . This compound is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The InChI code for 7-Bromo-2,3-dihydro-1-benzofuran-5-carbaldehyde is 1S/C9H7BrO2/c10-8-4-6(5-11)3-7-1-2-12-9(7)8/h3-5H,1-2H2 . This indicates the specific arrangement of atoms in the molecule.Physical and Chemical Properties Analysis
7-Bromo-2,3-dihydro-1-benzofuran-5-carbaldehyde has a melting point of 109-111°C .Applications De Recherche Scientifique
Bloc de construction organique
“7-Bromo-2,3-dihydro-1-benzofuran-5-carbaldéhyde” est un bloc de construction organique . Il peut être utilisé dans la synthèse de divers composés organiques en raison de sa structure unique .
Synthèse de la Darifénacine
Semblable à son analogue structurel “5-Bromo-2,3-dihydrobenzofuran”, il peut potentiellement être utilisé dans la synthèse de la Darifénacine , un médicament utilisé pour traiter l’incontinence urinaire .
Formation d’anneaux de palladium
Le composé a été utilisé dans la formation d’anneaux de palladium. Les anneaux de palladium ont montré une activité in vitro significative en tant qu’agents cytotoxiques.
Inhibiteur de la protéase tissulaire B
Il agit comme un inhibiteur de la protéase tissulaire B. La protéase tissulaire B est une enzyme associée à des événements liés au cancer.
Activités anticancéreuses
Des benzofuranes substitués, comme “this compound”, se sont avérés avoir des activités anticancéreuses spectaculaires . Ils ont montré des effets inhibiteurs significatifs de la croissance cellulaire dans différents types de cellules cancéreuses .
Recherche et développement
En raison de ses propriétés uniques et de ses applications potentielles, “this compound” est d’intérêt dans la recherche scientifique et le développement . Il peut être utilisé pour explorer de nouvelles méthodes de synthèse, étudier les mécanismes réactionnels et développer de nouveaux médicaments .
Safety and Hazards
Orientations Futures
Benzofuran compounds, including 7-Bromo-2,3-dihydro-1-benzofuran-5-carbaldehyde, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on exploring these activities further and developing novel methods for constructing benzofuran rings .
Mécanisme D'action
Target of Action
It is known that benzofuran derivatives have shown significant cell growth inhibitory effects in various types of cancer cells , suggesting that they may target proteins or enzymes involved in cell proliferation.
Mode of Action
Benzofuran derivatives have been found to exhibit anticancer activities , which could be due to their interaction with cellular targets leading to the inhibition of cell growth.
Biochemical Pathways
Given the anticancer activities of benzofuran derivatives , it can be inferred that they may affect pathways related to cell growth and proliferation.
Result of Action
, benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects in various types of cancer cells. This suggests that the compound may lead to the inhibition of cell proliferation.
Propriétés
IUPAC Name |
7-bromo-2,3-dihydro-1-benzofuran-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-8-4-6(5-11)3-7-1-2-12-9(7)8/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMQBGKEMMQBSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875551-14-7 | |
| Record name | 7-bromo-2,3-dihydro-1-benzofuran-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


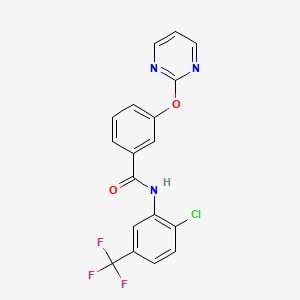
![2-(4-chlorophenoxy)-2-methyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2408535.png)

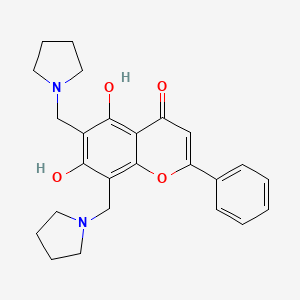

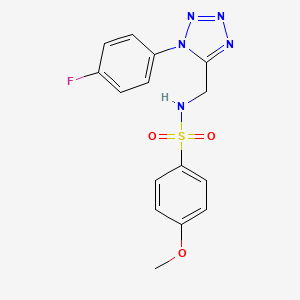
![N-(3-methylphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2408543.png)

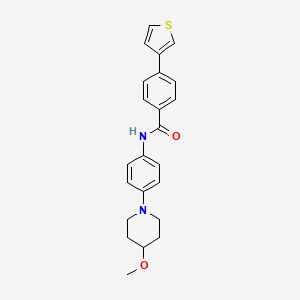


![3-(4-Bromophenyl)-2-[(4-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2408552.png)
